3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
Description
The compound 3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one features a coumarin core (2H-chromen-2-one) linked to a 1,3,4-oxadiazole ring substituted at the 5-position with a thiophen-3-yl group. This hybrid structure combines the π-electron-rich coumarin scaffold, known for fluorescence and bioactivity, with the 1,3,4-oxadiazole moiety, a heterocycle recognized for its metabolic stability and diverse pharmacological applications.
Properties
IUPAC Name |
3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N2O3S/c18-15-11(7-9-3-1-2-4-12(9)19-15)14-17-16-13(20-14)10-5-6-21-8-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEOLKWSELGNHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(thiophen-3-yl)-1,2,4-oxadiazole with 2H-chromen-2-one in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .
Chemical Reactions Analysis
Oxadiazole Ring Formation
The synthesis of the oxadiazole moiety typically involves:
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Carbohydrazide Intermediate : Reaction of coumarin derivatives with hydrazine hydrate to form hydrazide intermediates .
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Cyclization with Acetic Anhydride : Attack of the hydrazide nitrogen on the carbonyl group of acetic anhydride, followed by ring closure to form the oxadiazole framework .
Scheme 1 : Simplified mechanism for oxadiazole formation.
textHydrazide intermediate → (Acetic anhydride) → Oxadiazole ring formation
Thiophene Substitution
Thiophene-3-yl substitution arises from:
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Cross-Coupling Reactions : Suzuki-Miyaura coupling or direct substitution using thiophene derivatives under catalytic conditions .
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Electrophilic Aromatic Substitution : Activation of the coumarin ring via methoxy groups, enabling thiophene attachment at position 3 .
Characterization Techniques
Structural confirmation relies on:
Antimicrobial Activity
-
Thiophene-substituted oxadiazoles exhibit moderate to strong activity against Staphylococcus aureus and Escherichia coli, often comparable to ciprofloxacin .
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Thiazolidin-4-one derivatives (hybrids with this compound) show enhanced antifungal activity against Candida albicans .
Mechanistic Insights
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The oxadiazole ring’s electron-deficient nature facilitates nucleophilic substitution with thiols or amines .
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Methoxy groups on the coumarin moiety enhance solubility in organic solvents, aiding reaction efficiency .
Stability and Solubility
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of 3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one features a chromenone moiety linked to an oxadiazole ring substituted with a thiophene group. This unique arrangement contributes to its biological activity. The molecular formula is with a molecular weight of approximately 298.32 g/mol.
Anticancer Activity
Research has indicated that compounds containing oxadiazole and thiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that similar oxadiazole derivatives can inhibit cell proliferation in various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. The mechanisms often involve the induction of apoptosis and cell cycle arrest through the inhibition of key signaling pathways related to tumor growth .
Antimicrobial Properties
Compounds with oxadiazole structures have been reported to possess antimicrobial activities against a range of pathogens. The incorporation of thiophene enhances these properties, making derivatives effective against both bacterial and fungal strains . This aspect is particularly relevant in the development of new antibiotics amid rising antibiotic resistance.
Anti-inflammatory Effects
The anti-inflammatory potential of thiophene-based compounds has been documented in various studies. These compounds can downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation, which could be beneficial in treating chronic inflammatory diseases .
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common methods include:
- Condensation Reactions : Utilizing salicylaldehyde derivatives and thiophene-based hydrazones to form the chromenone structure.
- Cyclization Reactions : Formation of the oxadiazole ring through cyclization reactions involving hydrazine derivatives and carboxylic acids or their derivatives .
- Functionalization : Post-synthetic modifications can enhance biological activity by introducing various substituents on the thiophene or oxadiazole rings.
Case Study: Anticancer Activity Assessment
In a study assessing the anticancer activity of oxadiazole derivatives similar to this compound, several compounds were evaluated for their cytotoxic effects against HepG2 and A549 cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutics like cisplatin, suggesting their potential as novel anticancer agents .
Case Study: Antimicrobial Screening
A recent investigation into the antimicrobial properties of thiophene-containing oxadiazoles revealed that these compounds displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study highlighted the structure–activity relationship (SAR), indicating that modifications on the thiophene ring could enhance antibacterial efficacy .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Pharmacological Insights
- Antimicrobial Activity : The triazine-linked analog (Table 1) demonstrates broad-spectrum activity, suggesting that electron-withdrawing groups (e.g., triazine) enhance interactions with bacterial enzymes. The thiophene substituent in the target compound may similarly improve activity via sulfur-mediated hydrogen bonding .
- Anticancer Potential: Phenyl- and pyridinyl-substituted analogs exhibit polymorphism-dependent bioactivity. Thiophene’s planar structure could favor intercalation with DNA or kinase inhibition, but experimental validation is needed .
- Anticonvulsant Activity : The phenyl-substituted analog IVb shows efficacy in seizure models, implying that electron-rich aryl groups on oxadiazole may modulate CNS penetration .
Biological Activity
3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structure combines the chromene and oxadiazole moieties, which are known for their potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a chromene core fused with a thiophene-substituted oxadiazole ring. The general synthetic route involves cyclization reactions that incorporate thiophene derivatives and oxadiazole precursors. Common methods include:
- Cyclization of thiophene derivatives with hydrazine or hydrazides under dehydrating conditions.
- Utilization of phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) as dehydrating agents at elevated temperatures to facilitate the formation of the oxadiazole ring.
Biological Activities
The biological activities of this compound have been investigated across various studies, highlighting its potential in multiple therapeutic areas.
Anticancer Activity
Research indicates that compounds containing oxadiazole and chromene structures exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| Compound A | HepG-2 | 4.37 ± 0.7 |
| Compound B | A549 | 8.03 ± 0.5 |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as DNA synthesis inhibition and apoptosis induction .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies show that derivatives with similar structural features exhibit activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Active |
| Escherichia coli | Active |
Molecular docking studies have elucidated the binding interactions between these compounds and bacterial enzymes, supporting their potential as antimicrobial agents .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, compounds related to this compound have demonstrated anti-inflammatory activity. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Case Studies
- Anticancer Evaluation : A study synthesized a series of oxadiazole derivatives and tested their efficacy against HepG2 and A549 cell lines. The results indicated that some compounds exhibited low micromolar IC₅₀ values, suggesting strong anticancer potential .
- Antimicrobial Screening : Another investigation focused on the antimicrobial activity of synthesized chromene derivatives against various pathogens. Results showed significant inhibition zones in agar diffusion assays for several strains .
Q & A
Q. Advanced
- Oxadiazole substituents : Replacing the sulfanyl group with thiophen-3-yl enhances π-π stacking with microbial enzymes, improving activity against Gram-negative bacteria (e.g., E. coli, MIC = 12.5 μg/ml) .
- Triazine hybrids : Analogous compounds with triazine moieties show enhanced antifungal activity (e.g., 20 mm inhibition zone against C. albicans) due to increased hydrogen bonding with fungal targets .
- Piperazine/piperidine derivatives : Bulky substituents (e.g., 4-chlorobenzyl) improve lipophilicity, enhancing membrane penetration but may reduce solubility .
What computational approaches predict the biological targets of this compound?
Q. Advanced
- Molecular docking : Used to simulate binding with Plasmodium falciparum riboswitch, showing strong affinity (-9.2 kcal/mol) due to oxadiazole-thiophene interactions with RNA pockets .
- QSAR modeling : Correlates electron-withdrawing groups (e.g., nitro, chloro) on the coumarin ring with improved antimicrobial activity (R² = 0.82 for Gram-positive bacteria) .
- ADMET prediction : Indicates moderate blood-brain barrier permeability (logBB = -0.5), suggesting suitability for non-CNS infections .
How are crystallographic data analyzed to resolve structural uncertainties?
Q. Advanced
- SHELX refinement : Utilizes high-resolution data (R factor < 0.05) to optimize bond lengths and angles. For example, SHELXL resolves torsional strain in the oxadiazole-thiophene linkage (mean σ = 0.002 Å) .
- Twinned data handling : SHELXPRO manages pseudo-merohedral twinning by partitioning intensity data, critical for accurate space group assignment .
- Data-to-parameter ratio : A ratio > 15 ensures reliable refinement (e.g., 20.2 in ) .
How can researchers address discrepancies in reported biological activity data?
Q. Advanced
- Assay standardization : Replicate studies under controlled conditions (e.g., fixed inoculum size: 10⁵ CFU/ml) to minimize variability .
- SAR rationalization : Compare substituent effects; e.g., 4-chlorophenyl derivatives show consistent activity (MIC = 6.25 μg/ml), while alkyl chains reduce potency .
- Secondary assays : Confirm mechanisms via β-galactosidase inhibition or time-kill kinetics to rule off-target effects .
What challenges arise in optimizing this compound for in vivo studies?
Q. Advanced
- Solubility limitations : The hydrophobic oxadiazole-thiophene core requires formulation with cyclodextrins or PEGylation .
- Metabolic stability : Microsomal assays reveal rapid hepatic clearance (t₁/₂ = 12 min), prompting prodrug strategies (e.g., ester derivatization) .
- Toxicity profiling : Ames tests and hepatocyte viability assays are critical to address genotoxicity risks from reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
